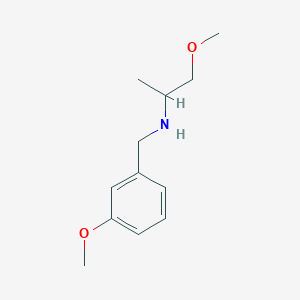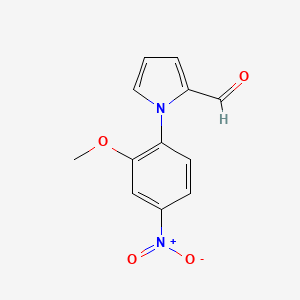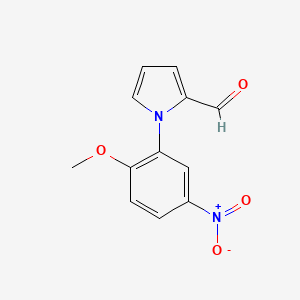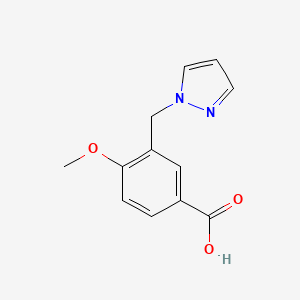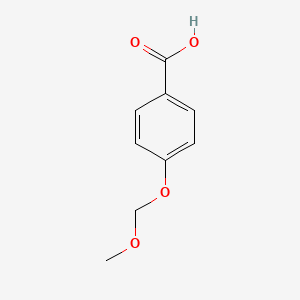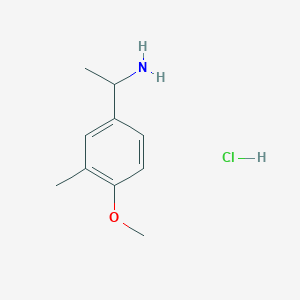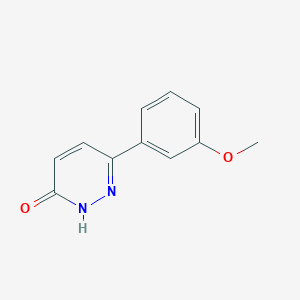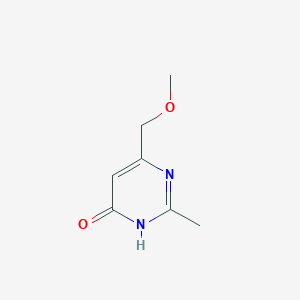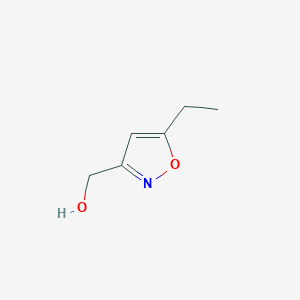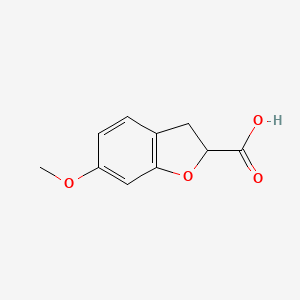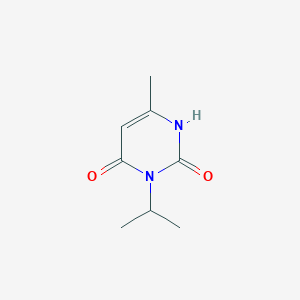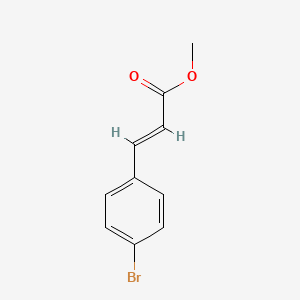
Methyl 3-(4-bromophenyl)acrylate
Descripción general
Descripción
“Methyl 3-(4-bromophenyl)acrylate” is a chemical compound with the CAS Number: 3650-78-0. Its molecular weight is 241.08 and its IUPAC name is methyl (2E)-3-(4-bromophenyl)-2-propenoate . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 3-(4-bromophenyl)acrylate” has a molecular weight of 241.08 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 311.4±17.0 °C at 760 mmHg, and a flash point of 142.2±20.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Synthesis
Methyl 3-(4-bromophenyl)acrylate is widely used in organic synthesis as a building block for the creation of more complex molecules. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Pharmaceutical Research
In pharmaceutical research, Methyl 3-(4-bromophenyl)acrylate is utilized in the development of new drugs. Its structure can be modified to create compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties. Researchers often use it to explore structure-activity relationships and optimize drug candidates .
Material Science
This compound is also significant in material science, particularly in the development of polymers and advanced materials. It can be polymerized or copolymerized to produce materials with specific properties, such as enhanced thermal stability, mechanical strength, or chemical resistance. These materials have applications in coatings, adhesives, and electronic devices .
Chemical Biology
In chemical biology, Methyl 3-(4-bromophenyl)acrylate is used as a probe to study biological processes. Its ability to form covalent bonds with biological molecules makes it useful in labeling and tracking proteins, nucleic acids, and other biomolecules. This helps in understanding cellular mechanisms and identifying potential drug targets .
Catalysis Research
Methyl 3-(4-bromophenyl)acrylate is employed in catalysis research to develop new catalytic systems. Its unique structure allows it to act as a ligand or a substrate in various catalytic reactions, including cross-coupling reactions and polymerization processes. This research aims to create more efficient and selective catalysts for industrial applications .
Bioconjugation
In bioconjugation, Methyl 3-(4-bromophenyl)acrylate is used to link biomolecules to other molecules or surfaces. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The compound’s reactivity allows for the precise attachment of biomolecules, enhancing the functionality and specificity of bioconjugates.
Safety And Hazards
“Methyl 3-(4-bromophenyl)acrylate” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)acrylate | |
CAS RN |
3650-78-0 | |
| Record name | METHYL 4-BROMOCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



